N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
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Overview
Description
The compound seems to be a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . Tetrahydrobenzo[d]thiazoles are known to be used in the synthesis of dual kinase inhibitors of CK2 and GSK3β . These inhibitors are important in preventing the deactivation of a tumor suppressor protein (PTEN) .
Synthesis Analysis
While the specific synthesis process for this compound is not available, it’s known that a series of tetrahydrobenzo[d]thiazoles were synthesized for the study of dual kinase inhibitors .Scientific Research Applications
Anticancer and Antiproliferative Activities
The compound has been noted for its potential in cancer treatment. Thiazole and oxazole derivatives, like N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide, have shown a variety of biological activities including antifungal, antiparasitic, anti-inflammatory, and notably, anticancer activities. These compounds have attracted interest due to their antiproliferative and antitumor activities, making them a subject of numerous studies (Guerrero-Pepinosa et al., 2021).
Applications in CNS Activity
Thiazole derivatives have also been recognized for their potential in central nervous system (CNS) activity. Thiazoles have been used to develop various therapeutic agents against different CNS targets due to their broad pharmacophoric properties. This has led to the development of numerous CNS-active agents, highlighting the significant potential of thiazole-containing compounds in overcoming various CNS disorders (Agarwal et al., 2017).
Antimicrobial Properties
Thiazole derivatives have exhibited a wide spectrum of biological activities, including potent antimicrobial properties. The structural modification of the thiazole ring has led to the creation of new molecules with significant antibacterial activities. This highlights the importance of thiazole derivatives in the field of antimicrobial research and their potential in combating bacterial infections (Kashyap et al., 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN), which leads to its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, the compound prevents the phosphorylation and subsequent deactivation of PTEN . This results in the preservation of PTEN’s tumor suppressor function .
Biochemical Pathways
The compound affects the PTEN signaling pathway . Normally, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation . The compound’s inhibition of ck2 and gsk3β prevents this phosphorylation, allowing pten to continue suppressing tumor growth .
Result of Action
By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN . This leads to a decrease in tumor growth, as PTEN is able to continue performing its tumor suppressor function .
properties
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-12-7-8-14-15(11-12)22-17(18-14)19-16(20)9-10-21-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLHFNPFIYIRQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide |
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